molecular formula C14H28O2S B11476565 1-(Ethenesulfonyl)dodecane

1-(Ethenesulfonyl)dodecane

Cat. No.: B11476565
M. Wt: 260.44 g/mol
InChI Key: HTAMRUHHHVQRON-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)dodecane is an organic compound characterized by the presence of a sulfonyl group attached to a dodecane chain

Preparation Methods

The synthesis of 1-(Ethenesulfonyl)dodecane typically involves the reaction of dodecane with ethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the product.

Synthetic Route:

    Reactants: Dodecane and ethenesulfonyl chloride.

    Catalyst/Base: Triethylamine.

    Solvent: Anhydrous dichloromethane.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(Ethenesulfonyl)dodecane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted dodecane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethenesulfonyl)dodecane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Material Science: The compound can be used to modify surfaces and create self-assembled monolayers.

    Industrial Chemistry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(Ethenesulfonyl)dodecane involves its interaction with various molecular targets through its sulfonyl group. The sulfonyl group can form strong interactions with nucleophiles, making it a versatile intermediate in chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, where the sulfonyl group acts as an electrophilic center.

Comparison with Similar Compounds

1-(Ethenesulfonyl)dodecane can be compared with other sulfonyl-containing compounds such as:

    1-(Ethenesulfonyl)hexane: Similar structure but with a shorter carbon chain.

    1-(Ethenesulfonyl)octane: Intermediate chain length with similar reactivity.

    1-(Ethenesulfonyl)decane: Slightly shorter chain length but similar chemical properties.

Uniqueness: The uniqueness of this compound lies in its longer carbon chain, which imparts different physical properties such as higher boiling point and increased hydrophobicity compared to its shorter-chain analogs. This makes it particularly useful in applications requiring longer alkyl chains.

Properties

Molecular Formula

C14H28O2S

Molecular Weight

260.44 g/mol

IUPAC Name

1-ethenylsulfonyldodecane

InChI

InChI=1S/C14H28O2S/c1-3-5-6-7-8-9-10-11-12-13-14-17(15,16)4-2/h4H,2-3,5-14H2,1H3

InChI Key

HTAMRUHHHVQRON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C=C

Origin of Product

United States

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